molecular formula C6H4F3NO B017776 2-Hydroxy-5-(trifluoromethyl)pyridine CAS No. 33252-63-0

2-Hydroxy-5-(trifluoromethyl)pyridine

Cat. No.: B017776
CAS No.: 33252-63-0
M. Wt: 163.1 g/mol
InChI Key: BYRJSCNPUHYZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(trifluoromethyl)pyridine: is a pyridine derivative characterized by the presence of a hydroxyl group at the second position and a trifluoromethyl group at the fifth position on the pyridine ring. This compound is a heterocyclic building block with significant applications in various fields, including catalysis, drug design, molecular recognition, and natural product synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and reduced derivatives .

Scientific Research Applications

2-Hydroxy-5-(trifluoromethyl)pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(trifluoromethyl)pyridine
  • 2-Hydroxy-3-(trifluoromethyl)pyridine
  • 2-Hydroxy-6-(trifluoromethyl)pyridine

Uniqueness

2-Hydroxy-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound exhibits distinct properties that make it valuable in various applications .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRJSCNPUHYZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044387
Record name 5-(Trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33252-63-0
Record name 2-Hydroxy-5-(trifluoromethyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXY-5-(TRIFLUOROMETHYL)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CCP81H07B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 2 cc of concentrated ammonium hydroxide was added 0.1 g of this new 5-trifluoromethyl-2-pyrone compound isolated in Example 4 and the mixture was stirred for 0.5 hours. The mixture was cooled to 20° C., 1 cc of 50% sodium hydroxide solution was added and the mixture then boiled for 5 minutes. The solution was cooled to 20° C., diluted with 5 cc of water and the pH adjusted to 4 with concentrated hydrochloric acid. The solution was extracted with diethyl ether (3×25 cc), and the extract was evaporated under reduced pressure to give 5-trifluoromethyl-2-pyridone, mp 142°-145°, as in Example 1.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-5-(trifluoromethyl)pyridine
Reactant of Route 2
2-Hydroxy-5-(trifluoromethyl)pyridine
Reactant of Route 3
2-Hydroxy-5-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-5-(trifluoromethyl)pyridine
Reactant of Route 5
2-Hydroxy-5-(trifluoromethyl)pyridine
Reactant of Route 6
2-Hydroxy-5-(trifluoromethyl)pyridine
Customer
Q & A

Q1: What is the significance of 2-Hydroxy-5-(trifluoromethyl)pyridine in agricultural research?

A1: this compound serves as a model compound for studying the metabolism of herbicides in plants. [] Researchers utilize it to understand how plants process and break down similar chemicals. This knowledge is crucial for developing safer and more effective herbicides. For instance, in one study, researchers used hydroponically grown maize plants and directly coupled HPLC-NMR-MS to investigate the metabolism of this compound. [] They successfully identified two major metabolites: the N-glucoside and O-malonylglucoside conjugates. [] This finding highlights the potential of this compound as a research tool in agricultural chemistry.

Q2: Has this compound been found in natural sources?

A2: While the provided research doesn't confirm its presence in natural sources, it highlights the compound's structural similarity to metabolites found in Tridax procumbens, a plant known for its medicinal properties. [, ] This similarity suggests a potential avenue for future research exploring the natural occurrence and biological activity of this compound or its derivatives.

Q3: How is this compound synthesized?

A3: The provided research outlines a synthetic method for 2-bromo-3-chloro-5-trifluoromethyl pyridine, a related compound. [, ] This method involves reacting 6-hydroxynicotinic acid with hydrofluoric acid and sulfur tetrafluoride to produce this compound. [, ] Further reactions with N-chlorosuccinimide and phosphorus oxybromide lead to the final product. [, ] This synthetic pathway offers insights into the potential production methods for this compound.

Q4: Can this compound contribute to herbicide resistance?

A4: Research on fluazifop-P-butyl, a herbicide, points to the role of 5-trifluoromethyl-2-pyridone and 2-hydroxy-5-trifluoromethyl pyridine as potential intermediates in its metabolic pathway. [] The study observed a higher concentration of these metabolites in fluazifop-resistant goosegrass compared to susceptible ones. [] This observation suggests that these compounds, including this compound, might be involved in the mechanism of herbicide resistance. Further investigation into this potential link could be valuable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.